Polymorphic Diversity: Donepezil Oxalate Exhibits Three Distinct Patent-Characterized Polymorphs Unmatched by Donepezil Hydrochloride
Donepezil oxalate has been patented in three discrete polymorphic forms—Forms I, II, and III—each characterized by unique powder X-ray diffraction (PXRD) patterns and infrared absorption peaks [1][2]. In contrast, donepezil hydrochloride has been reported in at least six polymorphic forms (I–VI) and a hemihydrate, but none of these share the same unit cell parameters or diffraction signatures as the oxalate polymorphs [3]. Importantly, the oxalate Form III exhibits a melting point of 95–96 °C, which is drastically lower than Form I/II (175–180 °C) and all reported hydrochloride polymorphs (211–233 °C) [1]. This wide melting point separation between oxalate polymorphs (Δmp ≈ 80 °C) provides a unique thermal handle for polymorph identification and purity assessment that has no parallel in the hydrochloride system.
| Evidence Dimension | Number of patent-characterized polymorphs with distinct PXRD patterns |
|---|---|
| Target Compound Data | 3 polymorphs (Forms I, II, III) with mp ranges: Form I/II = 175–180 °C; Form III = 95–96 °C |
| Comparator Or Baseline | Donepezil hydrochloride: ≥6 polymorphs (Forms I–VI) and hemihydrate; mp range = 211–233 °C depending on polymorph |
| Quantified Difference | Oxalate Form III mp (95–96 °C) is >100 °C lower than any hydrochloride polymorph; intra-oxalate Δmp ≈ 80 °C vs. intra-HCl Δmp ≈ 22 °C; distinct PXRD patterns for each oxalate form vs. HCl forms |
| Conditions | Patent literature (US 7,439,365 / CA 2,549,752 C); melting point data per patent examples; vendor technical datasheets for hydrochloride (TCI, Fisher Scientific) |
Why This Matters
The three well-characterized oxalate polymorphs—particularly the low-melting Form III—offer distinct intellectual property space and analytical reference opportunities unavailable with the heavily patented hydrochloride polymorph landscape.
- [1] USV Limited. (2008). Pharmaceutical salt of (1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-yl] methyl piperidine (Donepezil). U.S. Patent 7,439,365. View Source
- [2] USV Limited. (2004). 1-Benzyl-4-[(5,6-dimethoxy-1-indanone)-2-yl] methyl piperidine oxalate (donepezil oxalate) and its polymorphs. Canadian Patent CA2549752C. View Source
- [3] Park, Y. et al. (2016). New Metastable Packing Polymorph of Donepezil Grown on Stable Polymorph Substrates. Crystal Growth & Design, 16(5), 2552–2560. View Source
